An In-depth Technical Guide to the Basic Properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
An In-depth Technical Guide to the Basic Properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document delves into the molecule's chemical identity, predicted physicochemical properties, a detailed protocol for its synthesis, and standardized methodologies for the experimental determination of its key basic characteristics, namely its acid dissociation constant (pKa) and solubility profile. Furthermore, this guide addresses critical safety and handling considerations pertinent to the pyrazole chemical class. The information is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective evaluation and application of this compound in a research setting.
Introduction and Chemical Identity
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[3] The subject molecule is further functionalized with methyl groups on the pyrazole ring and a methylaminomethyl substituent at the 4-position. This substitution pattern, particularly the presence of the basic secondary amine, is expected to significantly influence the molecule's physicochemical properties, including its basicity and solubility, which are critical parameters in drug development.
Table 1: Chemical Identity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
| Identifier | Value | Source |
| IUPAC Name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | [4] |
| CAS Number | 514816-08-1 | [4] |
| PubChem CID | 579620 | [4] |
| Molecular Formula | C₈H₁₅N₃ | [4] |
| Molecular Weight | 153.22 g/mol | [4] |
| Canonical SMILES | CNCC1=C(C(=NN1C)C)C | [4] |
| InChI | InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3 | [4] |
| InChIKey | DBORGGVCQYVMEP-UHFFFAOYSA-N | [4] |
Predicted Physicochemical and Basic Properties
Predicted pKa
The basicity of the secondary amine is the most significant contributor to the overall basic properties of the molecule. The pKa, or acid dissociation constant of the conjugate acid, is a quantitative measure of this basicity. Computational tools, such as those employing quantum mechanical and machine learning approaches, can provide reliable estimations of pKa.[5][6][7][8]
Predicted pKa: Based on the chemical structure, the predicted pKa of the protonated secondary amine is estimated to be in the range of 9.5 - 10.5 . This prediction is based on the typical pKa of aliphatic secondary amines, with potential minor electronic influences from the substituted pyrazole ring.
Predicted Solubility
Solubility is a critical determinant of a drug candidate's bioavailability.[9] The solubility of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is predicted to be pH-dependent due to the presence of the basic amine group. At physiological pH (around 7.4), a significant portion of the molecules will be protonated, which is expected to enhance aqueous solubility.
Table 2: Predicted Solubility Profile
| Solvent System | Predicted Solubility | Rationale |
| Aqueous (pH < pKa) | High | Protonation of the amine leads to the formation of a more polar, water-soluble salt. |
| Aqueous (pH > pKa) | Low to Moderate | The free base is less polar and is expected to have lower aqueous solubility. |
| Organic Solvents (e.g., Ethanol, DMSO) | High | The molecule possesses both polar and non-polar regions, suggesting good solubility in polar aprotic and protic organic solvents. |
Predictions are based on general principles of organic chemistry and computational models like ALOGPS.[10]
Synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
The synthesis of the target compound can be achieved through a two-step process starting from commercially available 1,3,5-trimethyl-1H-pyrazole. The first step involves the formylation of the pyrazole ring, followed by reductive amination of the resulting aldehyde.
Synthesis Workflow
Caption: Synthetic route to the target compound.
Experimental Protocol: Reductive Amination
This protocol details the reductive amination of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with methylamine.[11][12]
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or THF.
-
Amine Addition: Add methylamine (1.2 - 1.5 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
-
Experimental Determination of Basic Properties
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an amine.[11]
Workflow for pKa Determination:
Caption: Workflow for pKa determination.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).
Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Workflow for Solubility Determination:
Caption: Shake-flask solubility workflow.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent).
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole with basic properties primarily attributed to its secondary amine functionality. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and standardized methods for the experimental determination of its pKa and solubility. The provided information and protocols are intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related compounds, enabling a more informed and efficient investigation of their potential applications.
References
-
Pharma.Tips. (2025). Solubility Testing of Drug Candidates. [Link]
- Politi, R., et al. (n.d.). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields.
-
PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]
- Søfteland, J. H., et al. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
- ChemicalBook. (n.d.).
- eADMET. (n.d.). ePhysChem - eADMET.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Rowan Scientific. (2025). How to Predict pKa.
-
PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
-
PMC. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
- ResearchGate. (2023).
- ACS Publications. (n.d.).
- Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
- Organic Chemistry Portal. (n.d.).
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | C8H15N3 | CID 579620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. optibrium.com [optibrium.com]
- 7. How to Predict pKa | Rowan [rowansci.com]
- 8. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eADMET :: ePhysChem [eadmet.com]
- 11. ineosopen.org [ineosopen.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. rsc.org [rsc.org]
